molecular formula C8H9ClFNO2S B13635477 1-(2-Chloro-4-fluorophenyl)ethane-1-sulfonamide

1-(2-Chloro-4-fluorophenyl)ethane-1-sulfonamide

Cat. No.: B13635477
M. Wt: 237.68 g/mol
InChI Key: UMDMAYKUCVDNFZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of chloro, fluoro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)ethane-1-sulfonamide typically involves the reaction of 2-chloro-4-fluoroaniline with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)ethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chloro and fluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

    1-(2-Chloro-4-fluorophenyl)ethan-1-ol: A structurally similar compound with an alcohol group instead of a sulfonamide group.

    1-(2-Fluorophenyl)ethane-1-sulfonamide: A related compound lacking the chloro substituent.

Uniqueness: 1-(2-Chloro-4-fluorophenyl)ethane-1-sulfonamide is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The combination of these functional groups provides a versatile platform for further modifications and applications.

Properties

Molecular Formula

C8H9ClFNO2S

Molecular Weight

237.68 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9ClFNO2S/c1-5(14(11,12)13)7-3-2-6(10)4-8(7)9/h2-5H,1H3,(H2,11,12,13)

InChI Key

UMDMAYKUCVDNFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)S(=O)(=O)N

Origin of Product

United States

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